1-Benzyl-N-(diphenylmethyl)-4-piperidinamine and its derivatives have shown promising results as cerebral vasodilators. [] This activity is particularly relevant in addressing conditions characterized by reduced cerebral blood flow, such as stroke, traumatic brain injury, and vascular dementia.
Research suggests that 1-Benzyl-N-(diphenylmethyl)-4-piperidinamine exhibits dopamine receptor antagonism, particularly towards the D2 subtype. [] This property makes it a potential candidate for investigating neurological and psychiatric disorders associated with dysregulated dopaminergic signaling, such as schizophrenia and Parkinson's disease.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5